2-(3-Methylthiophen-2-yl)-2-(thietan-3-ylamino)ethan-1-ol
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Overview
Description
2-(3-Methylthiophen-2-yl)-2-(thietan-3-ylamino)ethan-1-ol is an organic compound that features a thiophene ring substituted with a methyl group and a thietan-3-ylamino group attached to an ethan-1-ol backbone. Compounds with thiophene rings are known for their aromatic properties and are often used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophen-2-yl)-2-(thietan-3-ylamino)ethan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.
Substitution with Methyl Group: The thiophene ring is then methylated using a methylating agent such as methyl iodide in the presence of a base.
Attachment of Thietan-3-ylamino Group: The thietan-3-ylamino group can be introduced through a nucleophilic substitution reaction, where a thietan-3-ylamine reacts with an appropriate electrophile.
Formation of Ethan-1-ol Backbone: The final step involves the attachment of the ethan-1-ol backbone through a reaction such as a Grignard reaction or a similar organometallic coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thietan-3-ylamino group or the thiophene ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring or the ethan-1-ol backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are often employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives, ring-opened products
Substitution: Halogenated thiophene derivatives, substituted ethan-1-ol derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylthiophen-2-yl)-2-(thietan-3-ylamino)ethan-1-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)-2-(thietan-3-ylamino)ethan-1-ol: Lacks the methyl group on the thiophene ring.
2-(3-Methylthiophen-2-yl)-2-aminoethanol: Lacks the thietan-3-yl group.
2-(3-Methylthiophen-2-yl)-2-(thietan-3-ylamino)propane-1-ol: Has a propane backbone instead of ethan-1-ol.
Uniqueness
2-(3-Methylthiophen-2-yl)-2-(thietan-3-ylamino)ethan-1-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H15NOS2 |
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Molecular Weight |
229.4 g/mol |
IUPAC Name |
2-(3-methylthiophen-2-yl)-2-(thietan-3-ylamino)ethanol |
InChI |
InChI=1S/C10H15NOS2/c1-7-2-3-14-10(7)9(4-12)11-8-5-13-6-8/h2-3,8-9,11-12H,4-6H2,1H3 |
InChI Key |
AIZQMPNQLAVIDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(CO)NC2CSC2 |
Origin of Product |
United States |
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